

# Application Notes and Protocols for Disulfoton Sulfone Residue Analysis in Food

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## Compound of Interest

Compound Name: *Disulfoton sulfone*

Cat. No.: *B150065*

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## Introduction

Disulfoton is a systemic organophosphate insecticide and acaricide used to control a variety of pests on numerous agricultural commodities.<sup>[1][2]</sup> Once applied, it is metabolized by plants and animals into several toxic metabolites, including **disulfoton sulfone**.<sup>[3][4][5]</sup> Due to the high toxicity of disulfoton and its metabolites, which act as cholinesterase inhibitors, regulatory bodies worldwide have established maximum residue limits (MRLs) for these compounds in food products to ensure consumer safety.<sup>[6][7]</sup> Accurate and sensitive analytical methods are therefore crucial for monitoring **disulfoton sulfone** residues in various food matrices.

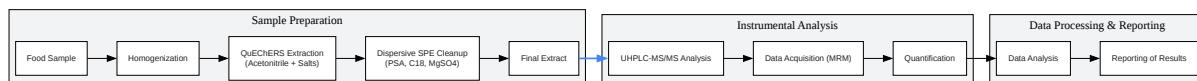
This document provides detailed application notes and protocols for the analysis of **disulfoton sulfone** residues in food, intended for researchers, scientists, and professionals in food safety and drug development. The primary method detailed is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by analysis using Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).<sup>[6][8][9][10][11][12][13][14]</sup>

## Analytical Principle

The analytical workflow involves the extraction of **disulfoton sulfone** from a homogenized food sample using an organic solvent, typically acetonitrile, facilitated by a salting-out effect.<sup>[6][10][15]</sup> The crude extract is then subjected to dispersive solid-phase extraction (d-SPE) for cleanup to remove interfering matrix components such as pigments, sugars, and fatty acids.<sup>[6][9][10][13][15]</sup> The final, cleaned extract is then analyzed by UHPLC-MS/MS, which provides

high selectivity and sensitivity for the detection and quantification of **disulfoton sulfone**.[\[6\]](#)[\[7\]](#)  
[\[8\]](#)

## Experimental Workflow Diagram



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Caption: Overall workflow for the analysis of **disulfoton sulfone** residues in food samples.

## Quantitative Data Summary

The following tables summarize the quantitative performance data for the analysis of **disulfoton sulfone** and its related metabolites in various food matrices using QuEChERS extraction and LC-MS/MS.

Table 1: Method Performance for Disulfoton and its Metabolites in Various Agricultural Products[\[6\]](#)

| Analyte              | Matrix                                     | Spiked Level<br>( $\mu\text{g/kg}$ ) | Average Recovery (%) | RSD (%)    |
|----------------------|--|--------------------------------------|----------------------|------------|
| Disulfoton           | Pea, Asparagus, Wheat, Peanut, Coffee Bean | 5, 100, 1000                         | 75.0 - 110.0         | 0.7 - 14.9 |
| Disulfoton sulfoxide | Pea, Asparagus, Wheat, Peanut, Coffee Bean | 5, 100, 1000                         | 75.0 - 110.0         | 0.7 - 14.9 |
| Disulfoton sulfone   | Pea, Asparagus, Wheat, Peanut, Coffee Bean | 5, 100, 1000                         | 75.0 - 110.0         | 0.7 - 14.9 |
| Demeton-S            | Pea, Asparagus, Wheat, Peanut, Coffee Bean | 5, 100, 1000                         | 75.0 - 110.0         | 0.7 - 14.9 |
| Demeton-S sulfoxide  | Pea, Asparagus, Wheat, Peanut, Coffee Bean | 5, 100, 1000                         | 75.0 - 110.0         | 0.7 - 14.9 |
| Demeton-S sulfone    | Pea, Asparagus, Wheat, Peanut, Coffee Bean | 5, 100, 1000                         | 75.0 - 110.0         | 0.7 - 14.9 |

Table 2: Limits of Detection (LOD) and Quantification (LOQ)[6]

| Analyte                        | LOD ( $\mu\text{g/kg}$ ) | LOQ ( $\mu\text{g/kg}$ ) |
|--------------------------------|--------------------------|--------------------------|
| Disulfoton and its metabolites | 0.02 - 2.0               | 5.0                      |

Table 3: Linearity of the Method[6]

| Analyte                        | Concentration Range<br>( $\mu\text{g/L}$ ) | Correlation Coefficient ( $R^2$ ) |
|--------------------------------|--|-----------------------------------|
| Disulfoton and its metabolites | 2.0 - 200.0                                | $\geq 0.9981$                     |

# Detailed Experimental Protocols

## Sample Preparation: QuEChERS Method

This protocol is adapted from established methods for pesticide residue analysis in various food matrices.[\[6\]](#)[\[9\]](#)[\[10\]](#)[\[13\]](#)[\[14\]](#)

### 1.1. Materials and Reagents

- Homogenizer (e.g., blender, food processor)
- 50 mL polypropylene centrifuge tubes with screw caps
- Centrifuge capable of at least 3000 x g
- Vortex mixer
- Acetonitrile (ACN), pesticide residue grade
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)
- Sodium chloride (NaCl)
- Primary secondary amine (PSA) sorbent
- C18 sorbent
- Graphitized carbon black (GCB) - for highly pigmented samples
- Syringe filters (0.22 µm)

### 1.2. Extraction Procedure

- Weigh 10-15 g of the homogenized food sample into a 50 mL centrifuge tube. For dry samples like wheat or coffee beans, add an appropriate amount of water to rehydrate the sample before extraction.[\[6\]](#)[\[16\]](#)
- Add 10-15 mL of acetonitrile to the tube.

- Add the appropriate QuEChERS extraction salts. A common formulation is 4 g MgSO<sub>4</sub> and 1 g NaCl.[9]
- Immediately cap the tube tightly and shake vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.
- Centrifuge the tube at  $\geq 3000 \times g$  for 5 minutes.

### 1.3. Dispersive SPE (d-SPE) Cleanup

- Transfer an aliquot of the upper acetonitrile layer (supernatant) to a 2 mL or 15 mL d-SPE tube containing the cleanup sorbents.
- The choice of d-SPE sorbents depends on the food matrix. A common combination for general food matrices is 150 mg MgSO<sub>4</sub>, 50 mg PSA, and 50 mg C18.[6] For samples with high pigment content, GCB may be added, but its use should be evaluated as it can adsorb planar pesticides.
- Vortex the d-SPE tube for 30 seconds to 1 minute.
- Centrifuge at  $\geq 5000 \times g$  for 2-5 minutes.
- Carefully collect the supernatant and filter it through a 0.22  $\mu\text{m}$  syringe filter into an autosampler vial for UHPLC-MS/MS analysis.

## UHPLC-MS/MS Analysis

The following are typical instrumental parameters for the analysis of **disulfoton sulfone**. These may need to be optimized for the specific instrument used.[6][7]

### 2.1. UHPLC Conditions

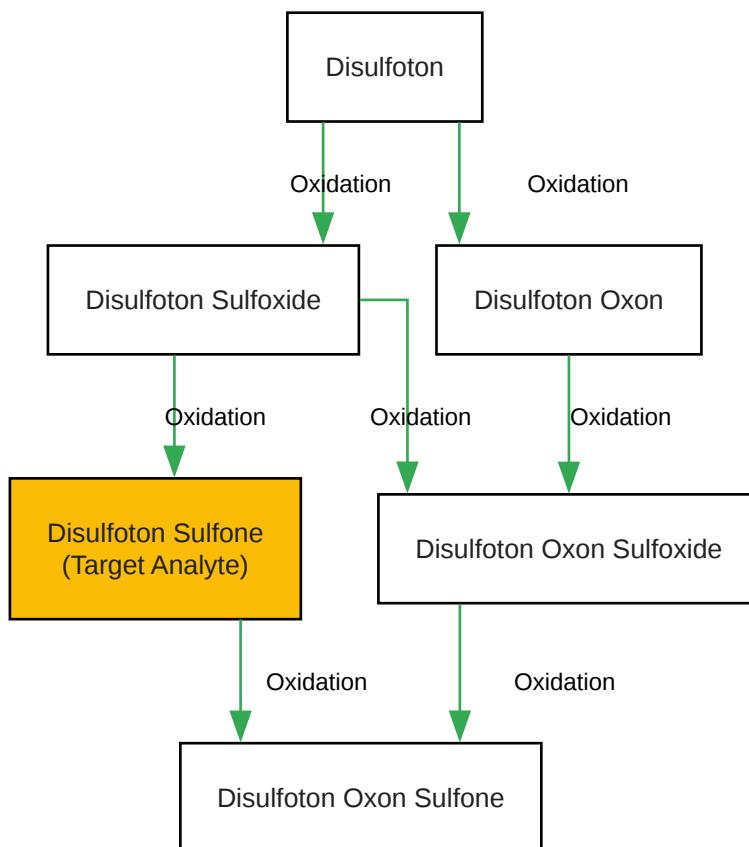
- Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 2.1 mm, 5  $\mu\text{m}$ ).[6]
- Mobile Phase A: Water with a modifier such as 0.1% formic acid or 10 mmol/L ammonium formate.[7][8]
- Mobile Phase B: Acetonitrile or methanol with the same modifier as mobile phase A.

- Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
- Flow Rate: 0.2 - 0.4 mL/min.
- Injection Volume: 2 - 20  $\mu$ L.[6][7]
- Column Temperature: 40 °C.[6]

## 2.2. MS/MS Conditions

- Ionization Mode: Electrospray Ionization (ESI) in positive mode (ESI+).[6]
- Scan Type: Multiple Reaction Monitoring (MRM).
- Ion Source Parameters:
  - Spray Voltage: ~4000 V[7]
  - Sheath Gas Pressure: ~40 units[7]
  - Auxiliary Gas Pressure: ~10 units[7]
  - Ion Transfer Tube Temperature: ~350 °C[7]
- MRM Transitions: At least two MRM transitions (one for quantification and one for confirmation) should be monitored for **disulfoton sulfone**. The specific precursor and product ions, as well as collision energies, need to be optimized for the instrument in use. For **disulfoton sulfone** (precursor ion m/z 307.0), characteristic product ions are m/z 125 and 153.[7]

## Signaling Pathway/Logical Relationship Diagram



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Caption: Metabolic pathway of disulfoton to **disulfoton sulfone** and other metabolites.

## Conclusion

The combination of QuEChERS sample preparation and UHPLC-MS/MS analysis provides a robust, sensitive, and reliable method for the determination of **disulfoton sulfone** residues in a wide variety of food matrices. The detailed protocols and performance data presented in these application notes serve as a comprehensive guide for laboratories involved in food safety monitoring and pesticide residue analysis. Adherence to these methodologies will enable the generation of high-quality data to ensure compliance with regulatory standards and protect public health.

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